molecular formula C14H31N3 B4768576 N,N,N'-triethyl-N'-(1-methylpiperidin-4-yl)ethane-1,2-diamine

N,N,N'-triethyl-N'-(1-methylpiperidin-4-yl)ethane-1,2-diamine

Cat. No.: B4768576
M. Wt: 241.42 g/mol
InChI Key: LOJUJLKBSOJDRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,N’-triethyl-N’-(1-methylpiperidin-4-yl)ethane-1,2-diamine is an organic compound with the molecular formula C12H27N3. This compound is primarily used in research settings and is known for its unique chemical structure, which includes a piperidine ring and multiple ethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’-triethyl-N’-(1-methylpiperidin-4-yl)ethane-1,2-diamine typically involves the reaction of N,N-diethyl-ethane-1,2-diamine with 1-methylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the chemicals involved.

Chemical Reactions Analysis

Types of Reactions

N,N,N’-triethyl-N’-(1-methylpiperidin-4-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the ethyl groups may be replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: The major products are typically oxidized derivatives of the original compound.

    Reduction: The major products are reduced forms of the compound, often with hydrogen atoms added to the nitrogen atoms.

    Substitution: The major products depend on the substituent introduced during the reaction.

Scientific Research Applications

N,N,N’-triethyl-N’-(1-methylpiperidin-4-yl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific receptors in the body.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N,N’-triethyl-N’-(1-methylpiperidin-4-yl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, but common targets include neurotransmitter receptors and enzymes involved in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-ethane-1,2-diamine
  • 1-methylpiperidine
  • N,N-dimethyl-ethane-1,2-diamine

Uniqueness

N,N,N’-triethyl-N’-(1-methylpiperidin-4-yl)ethane-1,2-diamine is unique due to its combination of a piperidine ring and multiple ethyl groups, which confer specific chemical properties and reactivity. This makes it distinct from other similar compounds, which may lack one or more of these structural features.

Properties

IUPAC Name

N,N,N'-triethyl-N'-(1-methylpiperidin-4-yl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H31N3/c1-5-16(6-2)12-13-17(7-3)14-8-10-15(4)11-9-14/h14H,5-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJUJLKBSOJDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(CC)C1CCN(CC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H31N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N,N'-triethyl-N'-(1-methylpiperidin-4-yl)ethane-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N,N,N'-triethyl-N'-(1-methylpiperidin-4-yl)ethane-1,2-diamine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N,N,N'-triethyl-N'-(1-methylpiperidin-4-yl)ethane-1,2-diamine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N,N,N'-triethyl-N'-(1-methylpiperidin-4-yl)ethane-1,2-diamine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N,N,N'-triethyl-N'-(1-methylpiperidin-4-yl)ethane-1,2-diamine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N,N,N'-triethyl-N'-(1-methylpiperidin-4-yl)ethane-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.